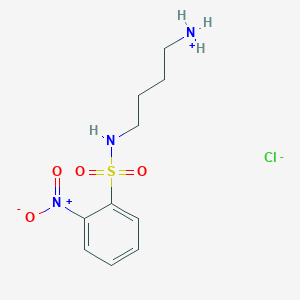
N-(acid-PEG24)-N-bis(PEG3-azide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(acid-PEG24)-N-bis(PEG3-azide) is a heterobifunctional polyethylene glycol (PEG) derivative. This compound contains a long PEG chain with a terminal carboxylic acid group and two shorter PEG chains each terminating in an azide group. The hydrophilic PEG spacers increase solubility in aqueous media, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG24)-N-bis(PEG3-azide) involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form high-purity amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the desired functional groups. This involves the use of dibenzyl-protected amine functional initiators.
Formation of N-hydroxy Succinimidyl-PEG-Azide: The heterobifunctional PEG derivative is then synthesized by converting the amino group to an azide group using N-hydroxy succinimidyl chemistry.
Industrial Production Methods
Industrial production of N-(acid-PEG24)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Functionalization: The PEG chains are functionalized with azide and carboxylic acid groups using efficient and scalable chemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(acid-PEG24)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkynes in the presence of copper catalysts to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
EDC or DCC: Activators used in amide bond formation reactions.
Major Products
Triazole Linkages: Formed from the reaction of azide groups with alkynes.
Amide Bonds: Formed from the reaction of carboxylic acid groups with primary amines.
Wissenschaftliche Forschungsanwendungen
N-(acid-PEG24)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(acid-PEG24)-N-bis(PEG3-azide) involves its ability to form stable linkages with other molecules:
Vergleich Mit ähnlichen Verbindungen
N-(acid-PEG24)-N-bis(PEG3-azide) is unique due to its combination of azide and carboxylic acid functionalities. Similar compounds include:
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation applications.
Azido-PEG24-acid: Contains a long PEG chain with an azide group, used in click chemistry.
4-Arm PEG-Azide: A multi-armed PEG derivative with azide groups at each terminal, used in PEGylation via click chemistry.
N-(acid-PEG24)-N-bis(PEG3-azide) stands out due to its dual functionality, allowing for versatile applications in various fields.
Eigenschaften
Molekularformel |
C67H133N7O32 |
|---|---|
Molekulargewicht |
1548.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-22-16-80-10-4-74(5-11-81-17-23-85-21-15-79-9-3-71-73-69)6-12-82-18-24-86-26-28-88-30-32-90-34-36-92-38-40-94-42-44-96-46-48-98-50-52-100-54-56-102-58-60-104-62-64-106-66-65-105-63-61-103-59-57-101-55-53-99-51-49-97-47-45-95-43-41-93-39-37-91-35-33-89-31-29-87-27-25-83-19-13-77-7-1-67(75)76/h1-66H2,(H,75,76) |
InChI-Schlüssel |
LCYPYNCXKBLGQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)


![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)



![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
